Cas no 2248372-60-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetate structure
2248372-60-1 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetate
CAS番号:2248372-60-1
MF:C18H14N2O6
メガワット:354.313564777374
CID:6123121
PubChem ID:165723894

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetate
    • 2248372-60-1
    • EN300-6519062
    • インチ: 1S/C18H14N2O6/c1-25-14-9-5-4-8-13(14)16(22)19-10-15(21)26-20-17(23)11-6-2-3-7-12(11)18(20)24/h2-9H,10H2,1H3,(H,19,22)
    • InChIKey: SFAYRMALYZXMCW-UHFFFAOYSA-N
    • ほほえんだ: O(C(CNC(C1C=CC=CC=1OC)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 354.08518617g/mol
  • どういたいしつりょう: 354.08518617g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 568
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519062-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetate
2248372-60-1 95.0%
1.0g
$0.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetate 関連文献

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetateに関する追加情報

1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-[(2-Methoxyphenyl)Formamido]Acetate: A Comprehensive Overview

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetate, identified by the CAS number 2248372-60-1, is a complex organic molecule with significant potential in various fields of chemistry and biology. This compound belongs to the class of isoindole derivatives, which have been extensively studied due to their unique structural features and versatile applications. The isoindole core of this molecule is a bicyclic structure that provides a rigid framework for further functionalization, making it an attractive candidate for drug design and material science.

Recent studies have highlighted the importance of isoindole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. The formamido group attached to the isoindole ring in this compound adds to its complexity and potential bioactivity. Formamido groups are known to enhance hydrogen bonding capabilities, which can significantly influence the pharmacokinetic properties of a molecule. Additionally, the presence of a methoxy group on the phenyl ring introduces electron-donating effects, further modulating the electronic properties of the compound.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(2-methoxyphenyl)formamido]acetate typically involves multi-step reactions, including condensation and coupling processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a recent study reported a novel approach using microwave-assisted synthesis to accelerate the reaction process while maintaining high product quality. This method not only reduces reaction time but also minimizes side reactions, making it a promising technique for large-scale production.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been instrumental in confirming the molecular structure and purity of the compound.

The application of CAS No 2248372-60-1 extends beyond traditional chemistry into advanced materials science. For example, isoindole derivatives have been incorporated into polymer systems to enhance their thermal stability and mechanical properties. The formamido group in this compound can act as a reactive site for polymerization or cross-linking reactions, opening new avenues for its use in developing high-performance materials.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the bioactivity of this compound with greater accuracy. Using molecular docking studies, scientists have identified potential binding sites on various enzymes that could interact with this molecule. These findings suggest that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 2-(formamido)acetate may exhibit inhibitory activity against certain kinases or proteases, making it a valuable lead compound for drug discovery.

In conclusion, the compound with CAS number 224837260, known as 1,3-dioxo-isoindol-formamido-acetate, represents a significant advancement in organic synthesis and materials science. Its unique structure and functional groups provide a foundation for diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a crucial role in advancing both academic and industrial pursuits.

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